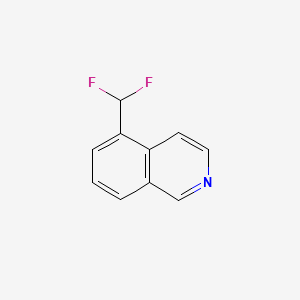

5-(Difluoromethyl)isoquinoline

Beschreibung

Contextualization within Contemporary Isoquinoline (B145761) Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry and organic synthesis. nih.govsemanticscholar.org Regarded as a "privileged structure," this framework is embedded in a vast array of natural products and synthetic molecules, demonstrating a wide spectrum of pharmacological activities. nih.govresearchgate.net These biological properties include anticancer, antimicrobial, anti-inflammatory, and anesthetic actions, making the isoquinoline nucleus an invaluable template for drug discovery. nih.govsemanticscholar.org

The continuous interest in isoquinoline chemistry is driven by the quest for novel bioactive compounds. researchgate.netbohrium.com Synthetic organic chemists are constantly developing new and more efficient methodologies for constructing and functionalizing the isoquinoline skeleton. bohrium.comrsc.orgrsc.org These efforts aim to expand the chemical space available for drug development and create derivatives with improved therapeutic profiles. researchgate.net The introduction of specific substituents, such as the difluoromethyl group, onto the isoquinoline core represents a key strategy in this ongoing research.

Strategic Importance of Difluoromethylation in Organic Synthesis

The incorporation of fluorine-containing groups into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's properties. nih.gov The difluoromethyl (-CF2H) group, in particular, has garnered significant attention for its unique characteristics. nih.govresearchgate.net Its introduction into a molecule, a process known as difluoromethylation, is considered of prime importance for creating functional, fluorine-containing heterocycles. rsc.org

The strategic value of the -CF2H group stems from its ability to act as a bioisostere—a substituent that mimics the size and electronic properties of another group. It is often used as a more lipophilic substitute for functional groups like carbinol (-CH2OH), thiol (-SH), or amide (-CONH2) groups. nih.govnih.govresearchgate.net This increased lipophilicity can improve a molecule's metabolic stability and cell membrane permeability. nih.gov Furthermore, the weakly acidic nature of the C-H bond in the difluoromethyl group allows it to act as a hydrogen bond donor, which can enhance binding affinity and selectivity to biological targets. nih.govnih.govresearchgate.net Consequently, the late-stage introduction of a -CF2H moiety is a sought-after tactic in the design of new bioactive compounds and agrochemicals. nih.govresearchgate.net

| Metabolic Stability | Generally more resistant to metabolic degradation compared to its non-fluorinated counterparts. | nih.gov |

Overview of Key Research Avenues for 5-(Difluoromethyl)isoquinoline

Research involving this compound and its derivatives primarily focuses on two interconnected areas: the development of novel synthetic methodologies and the exploration of these compounds as building blocks for more complex, functional molecules with potential applications in medicinal chemistry and materials science.

One significant research avenue is the creation of efficient methods for introducing the difluoromethyl group onto the isoquinoline core. For example, visible-light-driven photoredox catalysis has been successfully employed to synthesize a variety of difluoromethylated isoquinolines and related heterocycles from isocyanide precursors. acs.org This highlights a trend towards developing milder and more versatile synthetic routes.

A second major focus is the use of difluoromethylated isoquinolines as key intermediates. The compound 1-Chloro-3-(difluoromethyl)isoquinoline-7-carboxylic acid serves as a building block for more complex molecules, with its derivatives being investigated for potential antimicrobial and anticancer properties. Similarly, complex structures containing a difluoromethylated isoquinoline-like core, such as difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones, have been synthesized and characterized, indicating their importance in constructing novel chemical entities. acs.org Furthermore, highly substituted isoquinoline derivatives containing a difluoromethyl group, such as 1-(5-cyclopropyl-4-(difluoromethyl)-2-methoxyphenyl)-N-(pyrimidin-4-yl)isoquinoline-6-sulfonamide, have been documented in patents, suggesting their relevance in programs aimed at discovering new therapeutic agents. ontosight.ai

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H7F2N | bldpharm.com |

| Molecular Weight | 179.17 g/mol | bldpharm.com |

| CAS Number | 1204298-57-6 | bldpharm.com |

| Purity | 98% | cymitquimica.com |

| InChIKey | ZVRXAEMZFIXFBK-UHFFFAOYSA-N | cymitquimica.com |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Chloro-3-(difluoromethyl)isoquinoline-7-carboxylic acid |

| 1-(5-cyclopropyl-4-(difluoromethyl)-2-methoxyphenyl)-N-(pyrimidin-4-yl)isoquinoline-6-sulfonamide |

| Benzimidazo[2,1-a]isoquinolin-6(5H)-ones |

| Isoquinoline |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(difluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRXAEMZFIXFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Difluoromethyl Isoquinoline

De Novo Cyclization Strategies for the Isoquinoline (B145761) Core Incorporating Difluoromethylation

Building the isoquinoline skeleton from acyclic or simpler cyclic precursors allows for the strategic placement of substituents from the outset. Incorporating the difluoromethyl group into one of the starting materials is a powerful approach to ensure the formation of the desired isomer.

Cascade reactions, where a series of intramolecular transformations occur in a single operation, provide an efficient means to construct complex heterocyclic systems. In the context of difluoromethylated isoquinolines, this often involves a radical-initiated process.

A notable strategy involves the visible-light-driven radical difluoromethylation of isocyanides. acs.org This method uses an electrophilic S-(difluoromethyl)diarylsulfonium salt as a difluoromethyl radical precursor under photoredox catalysis. The reaction proceeds through a cascade involving the addition of the CF2H radical to the isocyanide, followed by cyclization to furnish difluoromethylated isoquinolines and related structures in moderate to excellent yields under mild conditions. acs.org

Other cascade approaches have been developed for related isoquinoline structures, which demonstrate the principle of concurrent difluoromethylation and cyclization. For instance, visible-light-promoted radical difluoromethylation/cyclization of N-benzamides using sodium difluoromethanesulfinate (NaSO2CF2H) as the difluoromethyl source has been used to synthesize CF2H-containing isoquinoline-1,3-diones. researchgate.net Similarly, a visible light-induced radical difluoromethylation/cyclization of N-allylbenzamide has been developed to prepare difluoromethylated dihydroisoquinolinones. colab.ws While these examples yield oxidized isoquinoline cores, they highlight the viability of cascade strategies in building the fundamental ring system with the desired fluorinated group.

A different de novo approach involves the reductive amination and cyclization of a diformyl intermediate with a difluoro-functionalized amine. For example, (2,2-difluoroethyl)amine can be reacted with an appropriate dicarbonyl precursor, followed by reductive ring closure, to yield N-(2,2-difluoroethyl)-1,2,3,4-tetrahydroisoquinoline. core.ac.uk This method establishes the isoquinoline core with the difluoromethyl group attached to the nitrogen atom, demonstrating how functionalized building blocks can be used in ring-forming reactions.

| Strategy | Precursors | CF2H Source | Key Features | Product Type |

| Radical Cascade | Isocyanides | S-(difluoromethyl)diarylsulfonium salt | Photoredox catalysis, mild conditions | Difluoromethylated Isoquinolines acs.org |

| Radical Cascade | N-Benzamides | NaSO2CF2H | Visible-light, metal-free | CF2H-Isoquinoline-1,3-diones researchgate.net |

| Reductive Amination | Diformyl intermediate, (2,2-difluoroethyl)amine | (2,2-difluoroethyl)amine | Ring closure of functionalized amine | N-CF2H-ethyl-tetrahydroisoquinoline core.ac.uk |

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. frontiersin.org The development of MCRs for the synthesis of the isoquinoline core offers a convergent and atom-economical pathway.

While specific MCRs designed for the direct synthesis of 5-(difluoromethyl)isoquinoline are not extensively documented, the general strategy can be adapted. For example, MCRs have been designed to produce hydroisoquinoline derivatives. researchgate.net By selecting a starting component that bears a difluoromethyl group, it is conceptually feasible to construct the target scaffold. A multicomponent dearomative difluoroalkylation of isoquinolines has been developed using difluorinated silyl (B83357) enol ethers, which showcases a multicomponent approach to introduce difluoroalkyl groups, albeit in a post-functionalization context. researchgate.net

Classical isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, which are foundational to many MCR designs, could be modified. pnas.org This would involve utilizing a starting material where the difluoromethyl group is already present on the aromatic ring that will become the carbocyclic part of the isoquinoline. The success of such an approach hinges on the compatibility of the difluoromethyl group with the MCR conditions.

Post-functionalization Approaches to Introduce the Difluoromethyl Group

This class of strategies involves the synthesis of an isoquinoline ring, which is subsequently functionalized with a difluoromethyl group at the desired position. These methods are advantageous when the parent isoquinoline is readily available.

The direct replacement of a carbon-hydrogen bond with a functional group is the most atom-economical synthetic strategy. nih.gov For aromatic systems like isoquinoline, this typically involves electrophilic or radical substitution. A method for the formal C-H difluoromethylation of isoquinolines has been developed, which proceeds through a multicomponent dearomative difluoroalkylation followed by oxidative rearomatization. researchgate.net

A powerful and common strategy for functionalizing electron-deficient heterocycles is to proceed via their N-oxides. An efficient electrochemical method for the N-ortho-selective difluoromethylation of isoquinoline N-oxides has been developed using sodium difluoromethanesulfinate (HCF2SO2Na) as the difluoromethyl source. colab.wsacs.org This reaction proceeds under constant current and is believed to follow a free-radical addition pathway. colab.ws The resulting 2-(difluoromethyl)isoquinoline N-oxide can then be deoxygenated to afford the functionalized isoquinoline. This approach provides a route to C-H functionalization, primarily at the C-1 position, but highlights the utility of N-oxides in activating the ring for difluoromethylation. colab.wsnih.gov Achieving selectivity at the C-5 position in a direct C-H functionalization would likely depend on directing group effects or the specific reactivity of the isoquinoline ring under Minisci-type (radical) conditions, which can favor attack at the C-5 and C-8 positions of the protonated heterocycle.

A classic and reliable synthetic approach involves installing a precursor functional group at the target position (C-5) and subsequently converting it into the difluoromethyl group. This two-step method allows for the use of well-established aromatic substitution reactions to install the initial group.

Plausible precursor functional groups at the 5-position of isoquinoline include an aldehyde (5-formylisoquinoline) or a carboxylic acid (isoquinoline-5-carboxylic acid). These groups can be converted to the difluoromethyl moiety using specialized fluorinating reagents. For instance, an aldehyde can be converted to a dithiane, which is then fluorinated with reagents like N-bromosuccinimide and a fluoride (B91410) source, or directly converted using diethylaminosulfur trifluoride (DAST).

A more modern transformation involves the defluorinative functionalization of a trifluoromethyl group. chemrxiv.org If 5-(trifluoromethyl)isoquinoline (B3090081) is available, it can potentially be converted to this compound. This strategy leverages the C(sp3)–F bond for functionalization, transforming a readily available fluorinated group into the desired one. chemrxiv.org

| Precursor at C-5 | Potential Reagents/Method | Description |

| 5-Formylisoquinoline | Diethylaminosulfur trifluoride (DAST) or related reagents | Direct conversion of the aldehyde to the difluoromethyl group. |

| 5-(Trifluoromethyl)isoquinoline | Defluorinative Functionalization | Selective reduction of a C-F bond to a C-H bond. chemrxiv.org |

| 5-Iodoisoquinoline | Cross-coupling with a CF2H source | Transition-metal-catalyzed coupling to introduce the difluoromethyl group. |

Radical difluoromethylation has become a prominent and powerful tool for incorporating the CF2H group due to its mild reaction conditions and high functional group tolerance. researchgate.net These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a stable precursor, which then adds to the heterocyclic substrate.

Visible-light photoredox catalysis is a common method for initiating these reactions. researchgate.netnih.gov A variety of difluoromethyl radical precursors have been developed:

S-(difluoromethyl)diarylsulfonium salts: These have been used in the visible-light-driven radical difluoromethylation of isocyanides to produce difluoromethylated isoquinolines. acs.org

Sodium difluoromethanesulfinate (HCF2SO2Na): This inexpensive and stable salt is a widely used precursor for the •CF2H radical, often employed in electrochemical or photocatalytic systems for the difluoromethylation of heterocycles, including isoquinoline N-oxides. researchgate.netcolab.ws

Difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br−): This bench-stable salt serves as an effective precursor of the •CF2H radical under visible-light induction for the difluoromethylation/cyclization of unactivated alkenes. acs.orgnih.gov

Chlorodifluoromethane (ClCF2H): This industrial chemical can be used in photocatalytic radical hydrodifluoromethylation of alkenes. colab.ws

The regioselectivity of radical attack on the isoquinoline ring is a critical aspect of this approach. In Minisci-type reactions, which involve the addition of a radical to a protonated heterocycle, the C-5 and C-8 positions are often electronically favored for attack, alongside the C-1 position. Therefore, radical-mediated difluoromethylation of isoquinoline itself under acidic conditions represents a promising, though challenging, route to directly access the 5-(difluoromethyl) isomer.

| Radical Precursor | Activation Method | Catalyst/Conditions | Substrate Type |

| S-(difluoromethyl)diarylsulfonium salt | Visible Light Photoredox | fac-Ir(ppy)3 or other photocatalyst | Isocyanides acs.org |

| Sodium difluoromethanesulfinate (HCF2SO2Na) | Electrochemical | Constant current, oxidant-free | Isoquinoline N-Oxides colab.ws |

| Sodium difluoromethanesulfinate (HCF2SO2Na) | Visible Light Photoredox | Eosin B, air | N-Benzamides researchgate.net |

| Difluoromethyltriphenylphosphonium bromide | Visible Light Photoredox | fac-Ir(ppy)3, blue LEDs | Olefin-containing imidazoles acs.orgnih.gov |

Metal-Catalyzed Difluoromethylation Reactions

Transition metal catalysis provides a powerful toolkit for the formation of carbon-fluorine bonds and is increasingly applied to the synthesis of difluoromethylated compounds. cas.cnbeilstein-journals.org These methods often allow for direct C-H functionalization or cross-coupling reactions under relatively mild conditions, avoiding the harsh reagents used in traditional fluorination methods. cas.cn

Several transition metals, including copper, palladium, and nickel, have been employed to catalyze difluoromethylation reactions. rsc.orgresearchgate.net Copper-mediated protocols are common, often utilizing (trifluoromethyl)trimethylsilane (B129416) (TMSCF2H) as the difluoromethyl source. For instance, copper-mediated oxidative difluoromethylation of terminal alkynes has been achieved using an oxidant like 9,10-phenanthraquinone. cas.cn While not a direct C-H activation of the isoquinoline core, such methods are crucial for building functionalized precursors. Another approach involves the silver-catalyzed difluoromethylation of heteroaryl thiols with sodium difluoromethanesulfinate (HCF2SO2Na) as the CF2H radical precursor, demonstrating the utility of radical pathways initiated by metal catalysts. cas.cn

Nickel catalysis has also emerged as an effective strategy. Vicic and colleagues developed a method using the zinc reagent (DMPU)2Zn(CF2H)2 for the direct difluoromethylation of aryl halides and triflates, catalyzed by a nickel complex. conicet.gov.ar This reaction shows good functional group tolerance, though its efficiency can be lower for electron-rich substrates. cas.cn More recently, nickel/photoredox dual catalysis has enabled the cross-electrophile coupling of aryl bromides with bromodifluoromethane (B75531) at room temperature, a mild activation method suitable for late-stage functionalization of complex heterocycles. rsc.org

The table below summarizes representative metal-catalyzed difluoromethylation systems applicable to heterocycles.

Table 1: Examples of Metal-Catalyzed Difluoromethylation Systems

| Catalyst/Metal | Difluoromethyl Source | Substrate Type | Key Features |

|---|---|---|---|

| CuI / tBuOK | TMSCF2H | Terminal Alkynes | Oxidative difluoromethylation; requires stoichiometric copper. cas.cn |

| Ag(I) / K2S2O8 | HCF2SO2Na | (Hetero)aryl Thiols | Radical-based mechanism; good functional group tolerance. cas.cn |

| Ni(COD)2 / DPPF | (DMPU)2Zn(CF2H)2 | Aryl Halides/Triflates | Direct cross-coupling; less effective for electron-rich substrates. cas.cnconicet.gov.ar |

Photoredox Catalysis in Difluoromethylation

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient way to generate radical species under ambient conditions. researchgate.net This strategy is particularly well-suited for difluoromethylation, as various precursors can be activated by a photocatalyst to produce the difluoromethyl radical (•CF2H). researchgate.netresearchgate.net

A common approach involves the use of an iridium or ruthenium-based photocatalyst, though cheaper organic dyes like Eosin B or Rose Bengal are also effective. researchgate.netresearchgate.net The difluoromethyl source is often a sulfonium (B1226848) salt, such as S-(difluoromethyl)diarylsulfonium salt, or sodium difluoromethanesulfinate (HCF2SO2Na). acs.orgnih.gov For example, a visible-light-driven method has been developed for the difluoromethylation of isocyanides using an S-(difluoromethyl)diarylsulfonium salt, which cyclizes to form a variety of difluoromethylated phenanthridines and isoquinolines in moderate to excellent yields. acs.orgnih.gov

Direct C(sp2)–H difluoromethylation of heterocycles is a highly desirable transformation as it avoids pre-functionalization of the substrate. researchgate.netresearchgate.net Researchers have developed organophotocatalytic methods using O2 from the air as a green oxidant. researchgate.net This approach has been successfully applied to various heterocycles, demonstrating the potential for late-stage functionalization of drug molecules. researchgate.net Another strategy employs [bis(difluoroacetoxy)iodo]benzene as the CF2H source for the direct C(sp2)–H difluoromethylation of enamides and heterocycles. researchgate.net

Furthermore, combining photochemistry with continuous flow technology can enhance reaction efficiency and scalability. nih.govacs.org A process for photocatalyzed difluoromethylation/cyclization to construct difluoromethylated indole[2,1-a]isoquinoline derivatives was significantly more effective in a flow reactor compared to a batch process. nih.govacs.org

Table 2: Examples of Photoredox-Catalyzed Difluoromethylation of Heterocycles

| Photocatalyst | Difluoromethyl Source | Substrate Type | Key Features |

|---|---|---|---|

| Ir(ppy)3 | S-(difluoromethyl)diarylsulfonium Salt | Isocyanides | Mild conditions; forms difluoromethylated isoquinolines. acs.orgnih.gov |

| Rose Bengal | HCF2SO2Na | Heteroarenes | Organophotocatalysis; uses O2 as a green oxidant. researchgate.net |

| fac-Ir(ppy)3 | [Bis(difluoroacetoxy)iodo]benzene | Enamides, Heterocycles | Direct C(sp2)–H difluoromethylation. researchgate.net |

Asymmetric Synthetic Approaches for Chiral Difluoromethylisoquinoline Derivatives

The development of asymmetric methods to synthesize chiral isoquinoline derivatives is crucial, as these structures are often found in biologically active compounds and are used as chiral ligands in catalysis. acs.org While specific methods for the asymmetric synthesis of this compound are not widely reported, general strategies for creating chiral isoquinolines can be considered applicable.

One major strategy involves the creation of axial chirality. Recently, the first asymmetric Larock isoquinoline synthesis was developed using a Pd(OAc)2/Walphos catalyst system. acs.org This method allows for the construction of axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivity. acs.org Such an approach, which builds the isoquinoline core de novo, could potentially be adapted to substrates that would ultimately yield a 5-substituted chiral product.

Another potential route involves the asymmetric functionalization of a pre-existing isoquinoline ring. This could be achieved through a metal-catalyzed cross-coupling or a C-H activation reaction using a chiral ligand. The challenge lies in controlling the stereochemistry at a position that may be remote from existing functional groups. Patents have described 5-substituted isoquinoline derivatives with chiral side chains, indicating that synthetic routes often involve coupling the isoquinoline core with a pre-synthesized chiral fragment. google.comgoogle.com For this compound, this might involve an asymmetric reaction on a precursor, such as the asymmetric reduction of a ketone on a side chain attached at the 5-position, prior to or after the introduction of the difluoromethyl group.

Sustainable and Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of complex molecules like this compound is essential for reducing environmental impact. Key strategies include the use of renewable or biodegradable solvents, catalyst-free conditions, high atom economy, and energy efficiency. niscpr.res.inajgreenchem.com

Several green approaches have been reported for the synthesis of the core isoquinoline scaffold. One notable example is the use of a recyclable Ru(II) catalyst in a biodegradable solvent, polyethylene (B3416737) glycol (PEG-400), for the synthesis of 1-phenylisoquinoline (B189431) derivatives. niscpr.res.inajgreenchem.com This system features a simple extraction procedure and high atom economy. niscpr.res.in Metal-free and catalyst-free syntheses represent an even greener ideal. Protocols for constructing aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitrile have been developed that proceed in an aqueous medium without any metal or additive. rsc.org Similarly, isoquinoline-fused benzimidazoles have been synthesized at room temperature in ethanol (B145695) without a catalyst. rsc.org

For the specific introduction of the difluoromethyl group, recent developments also align with green chemistry principles. A multicomponent dearomative difluoroalkylation of isoquinolines was developed that proceeds without any transition-metal or organic catalyst. acs.org This reaction uses inexpensive starting materials and the subsequent rearomatization occurs without requiring peroxide or metal oxidants, highlighting its practical and environmentally benign advantages. acs.org The use of photoredox catalysis with visible light and air as the terminal oxidant also represents a sustainable approach by replacing harsh chemical oxidants. researchgate.net Furthermore, ultrasound-promoted synthesis of pyrido[2,1-a]isoquinoline derivatives in water offers benefits such as shorter reaction times, higher yields, and easy work-up. nih.gov

Chemical Reactivity and Mechanistic Transformations of 5 Difluoromethyl Isoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring

Electrophilic substitution on the isoquinoline ring system generally occurs on the more electron-rich benzene (B151609) portion. imperial.ac.uk The difluoromethyl group (-CHF2) is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. This deactivation makes such reactions challenging. In isoquinoline itself, electrophilic attack, such as nitration, predominantly yields the 5- and 8-substituted products. imperial.ac.ukthieme-connect.de For 5-(difluoromethyl)isoquinoline, the presence of the deactivating group at C5 would be expected to direct incoming electrophiles primarily to the C8 position, and to a lesser extent, the C6 position, due to the meta-directing effect of the -CHF2 group.

However, specific examples of electrophilic aromatic substitution on this compound are not extensively detailed in the reviewed literature. For the analogous 5-(trifluoromethyl)isoquinoline (B3090081), direct bromination using N-bromosuccinimide (NBS) in strong acid can yield 5-bromo-8-nitroisoquinoline, indicating that substitution at C8 is possible even with a deactivating group at C5. google.com It is plausible that similar conditions would be required to achieve substitution on this compound.

Nucleophilic Substitution and Addition Reactions

The electron-deficient nature of the pyridine (B92270) ring in isoquinoline makes it susceptible to nucleophilic attack, particularly at the C1 position. nih.gov The electron-withdrawing -CHF2 group at C5 further enhances this deficiency, though its effect is more pronounced on the carbocyclic ring. Nucleophilic dearomatization reactions are a fundamental class of transformations for isoquinolines, allowing for the creation of complex three-dimensional structures from flat aromatic precursors. nih.gov

For these reactions to proceed via nucleophilic aromatic substitution (SNAr), a suitable leaving group must be present on the ring. For instance, derivatives like 1-chloro-5-(trifluoromethyl)isoquinoline (B1592100) readily undergo substitution with nucleophiles such as amines and alkoxides. vulcanchem.com Similarly, a hypothetical 1-halo-5-(difluoromethyl)isoquinoline would be expected to be an excellent substrate for SNAr reactions. rsc.org Radical-mediated processes can also introduce substituents, with trifluoromethylation of isoquinoline yielding a mixture of products, including at the 1-, 4-, 5-, and 8-positions. thieme-connect.de

Reactions Involving the Isoquinoline Nitrogen Heteroatom

The nitrogen atom in the this compound ring retains its basic and nucleophilic character, similar to the parent isoquinoline. thieme-connect.de This allows for a variety of characteristic reactions:

Protonation: The nitrogen can be readily protonated by acids to form the corresponding isoquinolinium salt. The pKa of isoquinoline is 5.4, and while the electron-withdrawing -CHF2 group might slightly reduce the basicity, the nitrogen remains a basic center. thieme-connect.de

Alkylation: Reaction with alkyl halides, such as methyl iodide, leads to the formation of N-alkyl-5-(difluoromethyl)isoquinolinium salts. thieme-connect.de

N-Oxidation: The nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This transformation is common for isoquinoline and its derivatives.

These reactions provide a pathway to modify the electronic properties and steric environment of the molecule, enabling further functionalization.

Transformations and Derivatization of the Difluoromethyl Group

The difluoromethyl group itself can be a site of chemical transformation, offering pathways to other important functional groups.

Reactions at the Carbon Bearing the Difluoromethyl Group

Functional Group Interconversions on the Difluoromethyl Group

A significant transformation of the difluoromethyl group is its hydrolysis to a formyl group (-CHO). This reaction provides a synthetic route to aldehydes from difluoromethyl-substituted aromatics. The hydrolysis of a difluoromethyl group attached to an aromatic ring can be achieved under certain conditions, often catalyzed by an acid or metal salt. wipo.int For example, the hydrolysis of dihalomethyl groups can be facilitated by iron salts. wipo.int In some contexts, particularly on electron-rich heterocyclic systems like pyrroles or tryptophans, a C-difluoromethyl group can undergo a Reimer-Tiemann-type hydrolytic collapse to the corresponding C-formyl derivative. nih.govacs.orgresearchgate.net This suggests that this compound could potentially be converted to 5-formylisoquinoline, a valuable synthetic intermediate.

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.chacs.org For this compound to participate in these reactions, it must first be functionalized with a group suitable for coupling, such as a halogen (Br, I) or a triflate.

Derivatives like 8-bromo-5-(difluoromethyl)isoquinoline would be ideal substrates for reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net These reactions, typically catalyzed by palladium complexes, allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, alkynyl, and amino groups. chemie-brunschwig.chpnas.org The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly versatile and tolerant of many functional groups. chemie-brunschwig.chnih.govnih.gov

The table below illustrates potential Suzuki-Miyaura cross-coupling reactions using a hypothetical 8-bromo-5-(difluoromethyl)isoquinoline substrate, based on general conditions reported for similar heteroaromatic systems. nih.govevitachem.comrsc.org

Table 1: Representative Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 8-Bromo-5-(difluoromethyl)isoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 8-Phenyl-5-(difluoromethyl)isoquinoline |

| 8-Bromo-5-(difluoromethyl)isoquinoline | Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 8-(Pyridin-3-yl)-5-(difluoromethyl)isoquinoline |

| 8-Bromo-5-(difluoromethyl)isoquinoline | Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 8-Methyl-5-(difluoromethyl)isoquinoline |

| 8-Bromo-5-(difluoromethyl)isoquinoline | Potassium vinyltrifluoroborate | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 8-Vinyl-5-(difluoromethyl)isoquinoline |

These coupling strategies provide powerful tools for the late-stage functionalization of the this compound core, enabling the synthesis of complex molecules for various applications.

Photoinduced and Electrochemical Reactions

The introduction of a difluoromethyl (CF₂H) group into the isoquinoline framework significantly influences its electronic properties, making it a subject of interest in the exploration of novel reactivity under photoinduced and electrochemical conditions. Research in this area often focuses on the synthesis of difluoromethylated isoquinolines or their derivatives through radical-based transformations initiated by light or electric current. These methods provide efficient and often mild pathways to complex heterocyclic structures.

Electrochemical Reactions

Electrochemical methods offer a green and efficient approach for generating radical species under controlled conditions, avoiding the need for harsh chemical oxidants or reductants. In the context of difluoromethylated isoquinolines, electrochemistry has been primarily utilized for their synthesis via direct difluoromethylation or through cyclization reactions triggered by electrochemically generated radicals.

An efficient electrochemical method for the N-ortho-selective difluoromethylation of isoquinoline N-oxides has been developed. acs.orgnih.gov This process uses sodium difluoromethanesulfinate (HCF₂SO₂Na) as the source of the difluoromethyl radical (•CF₂H). The reaction proceeds under a constant current in an undivided cell, offering good to excellent yields. Mechanistic studies suggest that the process involves the anodic oxidation of HCF₂SO₂Na to generate the •CF₂H radical, which then attacks the N-oxide at the ortho position, followed by an elimination step to yield the difluoromethylated product. acs.org

Furthermore, electrochemical radical tandem reactions have been employed to construct complex polycyclic systems incorporating a difluoromethyl group and an isoquinoline core. mdpi.com For instance, the electrochemical cyclization of unsaturated amides can be initiated by a difluoroethyl radical (MeCF₂•), generated from MeCF₂SO₂Na, leading to the formation of indolo- or benzoimidazo[2,1-a]isoquinolinones. mdpi.com This transformation involves the addition of the electrochemically generated radical to a double bond, followed by an intramolecular cyclization and subsequent oxidation at the anode to furnish the final product. mdpi.com Similarly, an unprecedented electrochemical process involving difluoromethylation, cyclization, and oxidative cleavage of an indole (B1671886) derivative has been reported to produce difluoromethylated 2-(2-acetylphenyl)isoquinoline-1,3-diones. nih.govresearchgate.net These reactions highlight the power of electrochemistry to trigger complex cascade processes for the synthesis of valuable fluorinated heterocycles. nih.govacs.org

Table 1: Examples of Electrochemical Synthesis of Difluoromethylated Isoquinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isoquinoline N-oxide | HCF₂SO₂Na | Constant current, undivided cell, Pt cathode, C anode | N-ortho-difluoromethylated isoquinoline | Good to excellent | acs.org |

| Unsaturated amide | MeCF₂SO₂Na | 2.1 V, Carbon anode, Platinum cathode, CH₃CN/H₂O | MeCF₂-featured indolo/benzoimidazo[2,1-a]isoquinolin-6(5H)-one | up to 86% | mdpi.com |

| N-substituted acrylamide (B121943) with indole | Langlois reagent (CF₃SO₂Na) derivative | Constant current (4.0 mA cm⁻²), Carbon anode, Pt cathode, CH₃CN/H₂O, 50 °C | Difluoromethylated 2-(2-acetylphenyl)isoquinoline-1,3-dione | Good | nih.govresearchgate.net |

Photoinduced Reactions

Visible-light photocatalysis has emerged as a powerful tool for the construction of C-C and C-heteroatom bonds under mild conditions. The reactivity of isoquinolines, including those bearing a difluoromethyl group, has been explored using various photoinduced strategies. These reactions often proceed via the generation of radical intermediates through single-electron transfer (SET) processes involving a photocatalyst excited by visible light.

The synthesis of CF₂H-containing isoquinoline-1,3-diones has been achieved through a metal-free, visible-light-promoted radical difluoromethylation/cyclization of N-benzamides using NaSO₂CF₂H as the difluoromethyl source and air as the oxidant. researchgate.net Similarly, visible-light-induced difluoromethylation/cyclization of 2-aryl indoles with HCF₂SO₂Na has been used to construct various difluoromethylated indolo[2,1-a]isoquinolines. sioc-journal.cn In some cases, the reaction can proceed without an external photocatalyst, relying on the formation of an electron donor-acceptor (EDA) complex between the substrate and the difluoromethylating agent, which absorbs visible light to initiate the radical cascade. rsc.org

Another key photoinduced reaction involves the use of the isoquinoline moiety itself as part of a photocatalytic system. An isoquinoline-derived diaryl ketone has been designed as an organic photocatalyst that enables the dehydrogenative cross-coupling of heteroarenes with alkanes using air as the oxidant under visible light. nih.gov Moreover, it has been shown that isoquinoline can form an EDA complex with bis(pinacolato)diboron (B136004) (B₂Pin₂), which, upon visible-light irradiation, becomes a potent reductant capable of facilitating the site-selective C-H borylation of aryl halides. mdpi.com These examples underscore the dual role of the isoquinoline scaffold in photochemical reactions: as a substrate for functionalization and as a key component of the catalytic system.

Table 2: Examples of Photoinduced Synthesis of Difluoromethylated Isoquinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-benzamides | NaSO₂CF₂H | Visible light, air, metal-free | CF₂H-containing isoquinoline-1,3-diones | Moderate to good | researchgate.net |

| 2-Aryl indoles | HCF₂SO₂Na | Visible light, Eosin B photocatalyst, K₂S₂O₈ oxidant | Difluoromethylated indolo[2,1-a]isoquinolines | up to 70% | sioc-journal.cn |

| Indole derivatives | Difluoromethyl tetrazole sulfone | Visible light, catalyst-free (EDA complex) | Polycyclic indoles with CF₂H group | Good | rsc.org |

| N-alkenyl 2-aryl benzimidazole | [Ph₃PCF₂H]⁺Br⁻ | Visible light, fac-Ir(ppy)₃ photocatalyst, blue LEDs | 5-(2,2-difluoroethyl)-5,6-dihydrobenzo nih.govrsc.orgimidazo[2,1-a]isoquinoline | 76% | acs.org |

Spectroscopic Elucidation and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-(difluoromethyl)isoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with advanced two-dimensional techniques, would be essential for its complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of an aromatic compound like this compound would provide key information about the protons on the isoquinoline (B145761) core and the difluoromethyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the difluoromethyl group and the nitrogen atom in the isoquinoline ring system.

For the analogous compound, 1-(difluoromethyl)isoquinoline (B11912587), the proton of the -CHF₂ group appears as a triplet at approximately 6.98 ppm with a characteristic coupling constant (J) of around 54.3 Hz, due to coupling with the two fluorine atoms. rsc.org The aromatic protons exhibit complex multiplets in the range of 7.64-8.51 ppm. rsc.org For this compound, a similar triplet for the -CHF₂ proton would be expected, with the aromatic protons showing a distinct pattern of chemical shifts and coupling constants reflecting the substitution at the 5-position.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-CHF₂ | 6.8 - 7.2 | t | ~54-56 |

| Aromatic Protons | 7.5 - 9.0 | m | - |

Note: The data in this table is predicted based on analogous compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In this compound, the carbon of the difluoromethyl group would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The aromatic carbons would appear in the typical downfield region for sp² hybridized carbons, with their precise chemical shifts influenced by the position of the difluoromethyl substituent.

In the case of 1-(difluoromethyl)isoquinoline, the -CHF₂ carbon resonates at approximately 117.9 ppm as a triplet with a large coupling constant of about 241.2 Hz. rsc.org The carbon atom attached to the difluoromethyl group (C-1) appears as a triplet at 151.1 ppm with a smaller coupling constant of 26.2 Hz (²JCF). rsc.org Similar features would be anticipated for this compound, with the -CHF₂ carbon showing a large ¹JCF coupling and the C-5 carbon exhibiting a smaller ²JCF coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-CHF₂ | ~115 - 120 | t | ¹JCF ≈ 240 |

| C-5 | ~130 - 140 | t | ²JCF ≈ 25 |

| Other Aromatic C | ~120 - 155 | s, d | - |

Note: The data in this table is predicted based on analogous compounds and general principles of NMR spectroscopy.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the two equivalent fluorine atoms of the -CHF₂ group would give rise to a single signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet due to coupling with the adjacent proton (²JFH).

For 1-(difluoromethyl)isoquinoline, the ¹⁹F NMR spectrum shows a doublet at approximately -110.0 ppm with a coupling constant of about 54.4 Hz. rsc.org A similar chemical shift and coupling pattern would be expected for this compound, providing definitive evidence for the presence of the difluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-CHF₂ | -100 to -120 | d | ²JFH ≈ 55 |

Note: The data in this table is predicted based on analogous compounds and general principles of NMR spectroscopy.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, helping to trace the connectivity of the protons within the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the position of the difluoromethyl substituent by observing correlations from the -CHF₂ proton to the C-4, C-5, and C-6 carbons of the isoquinoline ring.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇F₂N), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

For the isomeric 1-(difluoromethyl)isoquinoline, the molecular ion (M⁺) is observed at an m/z of 179. rsc.org HRMS analysis of this isomer gave a value of 179.0544, which is in close agreement with the calculated value of 179.0547 for the molecular formula C₁₀H₇F₂N. rsc.org A similar result would be expected for this compound. The fragmentation pattern in the mass spectrum would provide further structural information, with characteristic losses of fluorine, HF, and other small fragments from the molecular ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, the IR and Raman spectra would exhibit characteristic bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-F bonds of the difluoromethyl group. The IR spectrum of 1-(difluoromethyl)isoquinoline shows characteristic peaks at 3060 cm⁻¹ (aromatic C-H stretch), 1586 cm⁻¹ (C=C stretch), and strong bands at 1111 and 1033 cm⁻¹ which are likely due to the C-F stretching vibrations. rsc.org The IR and Raman spectra of this compound would be expected to show similar characteristic bands, with slight shifts in frequency and intensity due to the different substitution pattern. These vibrational spectra serve as a molecular fingerprint and can be used for the identification and quality control of the compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise bond lengths, bond angles, and torsion angles, as well as how molecules are arranged in the crystal lattice. omu.edu.tr This information is crucial for understanding the structure-property relationships of a compound.

In the case of fluorinated isoquinolines, X-ray crystallography can elucidate the conformational preferences of the molecule and the nature of non-covalent interactions, such as hydrogen bonds and halogen bonds, which govern the supramolecular assembly.

The single-crystal X-ray diffraction analysis of 4-(2,2-difluoroethyl)-2,4,6-trimethylisoquinoline-1,3(2H,4H)-dione revealed that it crystallizes in the monoclinic space group P2₁/c. scispace.com Detailed crystallographic data and parameters from the structure refinement are presented in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₅F₂NO₂ |

| Formula Weight | 283.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5474(10) |

| b (Å) | 11.0737(7) |

| c (Å) | 11.4311(10) |

| α (°) | 90 |

| β (°) | 114.979(11) |

| γ (°) | 90 |

| Volume (ų) | 1325.0(2) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Density (calculated) (g/cm³) | 1.420 |

| R-factor (Rgt(F)) | 0.0738 |

| CCDC Number | 2054639 |

Data sourced from Li, H., Han, X., & Cao, B. (2021). Crystal structure of 4-(2,2-difluoroethyl)-2,4,6-trimethylisoquinoline-1,3(2H,4H)-dione, C14H15F2NO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 133-135. scispace.com

The crystal structure analysis of 4-(2,2-difluoroethyl)-2,4,6-trimethylisoquinoline-1,3(2H,4H)-dione shows that the central six-membered nitrogen-containing ring deviates slightly from planarity. scispace.com The C=O bond lengths are typical for double bonds. scispace.com

A significant finding from the crystallographic study is the role of weak intermolecular interactions in the crystal packing. The molecules are linked into a three-dimensional framework through weak C—H···F and C—H···O hydrogen bonds. scispace.com This highlights the importance of the fluorine atoms in directing the solid-state assembly of the molecules. Some atoms in the structure were found to be disordered over two positions. scispace.com

While this data pertains to a more complex derivative, it underscores the type of detailed structural information that X-ray crystallography can provide for fluorinated isoquinolines. The planarity of the isoquinoline ring system, the conformation of the difluoromethyl group, and the nature of the intermolecular forces are all key features that would be elucidated for this compound, were its crystal structure to be determined.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone for studying heterocyclic systems. unipd.it DFT methods offer a balance between computational cost and accuracy, making them suitable for predicting a wide range of molecular properties, including optimized geometries, reaction energetics, and spectroscopic parameters. unipd.itscirp.org For isoquinoline (B145761) and its derivatives, DFT calculations are frequently used to elucidate structure-property relationships. nih.govresearchgate.net

The electronic properties of 5-(difluoromethyl)isoquinoline are dictated by the interplay between the aromatic isoquinoline core and the electron-withdrawing difluoromethyl group. DFT calculations are instrumental in analyzing its electronic structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. In similar imidazo[5,1-a]isoquinolines, DFT calculations have shown that the HOMO density is typically distributed across the aromatic core, while the LUMO is also located on the core but can be influenced by substituents. uni-giessen.de For this compound, the HOMO is expected to be a π-orbital characteristic of the isoquinoline ring system. The strong electron-withdrawing nature of the -CHF2 group would lower the energy of both the HOMO and LUMO compared to unsubstituted isoquinoline, consequently affecting the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability. nih.gov

Global Reactivity Parameters (GRPs): From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. These parameters, derived from conceptual DFT, provide insights into the stability and reactivity of the molecule. A study on isoquinoline-based chromophores demonstrated that modifying substituents significantly impacts these parameters. nih.gov For instance, the MPBID5 molecule in that study, which contains a -CF3 group, exhibited the highest global hardness (η), indicating greater stability and lower reactivity. nih.gov A similar trend would be anticipated for this compound.

Table 1: Representative Global Reactivity Parameters (Illustrative) Note: These are illustrative values based on trends observed for similar fluorinated heterocyclic compounds. Specific values for this compound require dedicated DFT calculations.

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. |

| Global Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution. nih.gov |

| Global Softness | S | 1 / (2η) | A measure of the molecule's polarizability. nih.gov |

| Electronegativity | χ | (IP + EA) / 2 | The power to attract electrons. |

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and bonding interactions. It can quantify the charge transfer between the -CHF2 substituent and the isoquinoline ring, confirming the electron-withdrawing effect and its influence on the aromatic system's electron density.

DFT calculations are a powerful tool for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of intermediates and transition states. acs.org The synthesis of difluoromethylated heterocycles often involves radical pathways.

For example, the synthesis of related CF2H-containing isoquinoline-1,3-diones is proposed to proceed via a radical addition/cyclization cascade. researchgate.net A plausible mechanism for forming a difluoromethylated isoquinoline involves the generation of a difluoromethyl radical (•CHF2) from a suitable precursor, such as S-(difluoromethyl)sulfonium salt or sodium difluoromethanesulfinate (HCF2SO2Na). researchgate.netnih.gov This radical then adds to a precursor molecule. In the synthesis of benzimidazo[2,1-a]isoquinolin-6(5H)-ones, a plausible mechanism involves the initial generation of radicals that subsequently react and cyclize to form the final product. acs.org DFT studies can be employed to calculate the activation energies for each step in such a proposed radical cascade, validating the pathway and identifying the rate-determining step. acs.org

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net

Vibrational Frequencies (IR/Raman): Theoretical calculations of vibrational frequencies are routinely performed. A DFT analysis of the parent isoquinoline molecule showed good agreement between the calculated and experimental IR spectra after applying a scaling factor. researchgate.net For this compound, DFT would predict characteristic vibrational modes, including the C-H and C-F stretching and bending frequencies of the difluoromethyl group, as well as the vibrational modes of the isoquinoline core. This theoretical spectrum serves as a valuable reference for interpreting experimental data.

NMR Chemical Shifts: While more computationally intensive, the prediction of 1H, 13C, and 19F NMR chemical shifts is also possible using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Such calculations can help assign complex spectra and confirm the regiochemistry of substitution on the isoquinoline ring.

Conformational Analysis and Energetics

Conformational analysis studies the different spatial arrangements of a molecule and their relative energies. libretexts.orglibretexts.org For this compound, the primary conformational flexibility arises from the rotation of the difluoromethyl group around the C5-C(CHF2) single bond.

Computational studies on simple difluoroacetamide molecules have shown that the conformational preference of the difluoromethyl group is highly dependent on its environment. nih.gov In the gas phase, the conformer with the C-H bond syn-periplanar to the carbonyl C=O bond was strongly favored. However, this preference was reversed in a solvent, which stabilized the conformer with a larger dipole moment. nih.gov

A similar analysis for this compound would investigate the rotational barrier of the -CHF2 group. The key conformers would be defined by the dihedral angle between the C-H bond of the -CHF2 group and the C4-C5 bond of the isoquinoline ring. The relative energies of the staggered and eclipsed conformations would be calculated to determine the most stable arrangement and the energy barrier to rotation. This analysis is crucial as the orientation of the -CHF2 group can influence its steric interactions and potential intermolecular contacts.

Table 2: Illustrative Conformational Energetics of a CHF2 Rotor Note: This table illustrates the type of data obtained from a conformational analysis, based on principles from studies on similar rotors. nih.gov

| Conformation | Dihedral Angle (H-C-C5-C4) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Staggered (syn) | ~60° | 0 (most stable) | The C-H bond is staggered relative to the ring C-C bond. |

| Eclipsed | ~120° | ~2.5 (transition state) | The C-H bond eclipses a C-F bond with the ring C-C bond. |

| Staggered (anti) | 180° | ~0.5 | The C-H bond is anti-periplanar to the ring C-C bond. |

Intermolecular Interactions and Self-Assembly Propensities

The difluoromethyl group is considered a bioisostere for hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor. researchgate.net The C-H bond in the -CHF2 group is acidified by the adjacent fluorine atoms, making it capable of forming weak C–H···X hydrogen bonds, where X is a hydrogen bond acceptor like oxygen or nitrogen. Studies on difluoroacetamide oligomers have explored the role of such C–H···O hydrogen bonds in dictating secondary structure. nih.gov

For this compound, this property suggests a propensity for forming specific intermolecular interactions. In a crystalline state or in solution with suitable partners, the -CHF2 group could engage in hydrogen bonding with solvent molecules or other functional groups. These weak, directional interactions could influence the molecule's packing in the solid state and its binding affinity to biological targets. Theoretical methods like DFT can be used to model these interactions and calculate their binding energies.

Cheminformatics and Molecular Descriptor Analysis

Cheminformatics involves the use of computational methods to analyze chemical data, often by calculating molecular descriptors that encode structural and physicochemical information. nih.gov These descriptors are valuable in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

For this compound, a variety of descriptors can be calculated to predict its properties. These include 1D descriptors (e.g., molecular weight, atom counts), 2D descriptors (e.g., topological polar surface area, LogP), and 3D descriptors (e.g., molecular shape indices). For the related compound 5-Bromo-1-(difluoromethyl)isoquinoline, some of these descriptors have been calculated. chemscene.com

Table 3: Selected Calculated Molecular Descriptors for a Difluoromethyl)isoquinoline Derivative Source: Data for the analogous compound 5-Bromo-1-(difluoromethyl)isoquinoline. chemscene.com

| Descriptor | Abbreviation | Calculated Value | Significance |

|---|---|---|---|

| Topological Polar Surface Area | TPSA | 12.89 Ų | Predicts drug transport properties like membrane permeability. |

| Partition Coefficient | LogP | 3.93 | Measures lipophilicity, affecting solubility and bioavailability. |

| Hydrogen Bond Acceptors | H_Acceptors | 1 | Indicates potential for forming hydrogen bonds. |

| Hydrogen Bond Donors | H_Donors | 0 | Indicates potential for forming hydrogen bonds. |

| Rotatable Bonds | Rotatable_Bonds | 1 | Relates to conformational flexibility. |

These computational tools collectively provide a comprehensive profile of this compound, guiding its synthesis, predicting its behavior, and rationalizing its properties at a molecular level.

Applications in Advanced Organic Synthesis and Materials Precursors

5-(Difluoromethyl)isoquinoline as a Versatile Synthetic Building Block for Complex Molecules

This compound is a valuable building block in organic synthesis, enabling the construction of more intricate molecular frameworks. nih.gov The presence of the difluoromethyl group can significantly influence the reactivity and properties of the resulting molecules. researchgate.netcas.cn Synthetic chemists utilize this compound in various reactions to create complex heterocyclic and polycyclic structures.

One notable application is in radical cascade cyclization reactions. For instance, a method has been developed for the synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones using radical cascade cyclization. acs.org This approach demonstrates good functional group tolerance and yields the desired products under metal-free conditions. acs.org Another example involves the visible-light-induced radical cascade difluoromethylation/cyclization of unactivated alkenes to produce CF2H-substituted polycyclic imidazoles. acs.org

Furthermore, this compound derivatives can be key intermediates in the synthesis of isoquinoline-1,3-diones. Research has shown that visible-light-induced radical difluoromethylation of N-methacryloyl benzamides can efficiently produce a variety of CF2H-containing isoquinoline-1,3(2H,4H)-diones. researchgate.net These reactions are valued for their mild conditions and broad substrate applicability. researchgate.net The versatility of this compound as a synthetic building block is also evident in its use to create a range of difluoromethylated phenanthridines and other fused heterocyclic systems through visible-light-driven radical difluoromethylation of isocyanides. acs.org

The strategic incorporation of the difluoromethyl group into the isoquinoline (B145761) scaffold allows for the synthesis of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Utilization in Ligand Design for Organometallic Catalysis

The isoquinoline framework is a recognized structural motif in the design of ligands for organometallic catalysis. nih.govacs.org The introduction of a difluoromethyl group at the 5-position of the isoquinoline ring can modulate the electronic and steric properties of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst. ethernet.edu.etnih.gov

Organometallic complexes are crucial in a vast number of catalytic processes, including hydrogenation, carbon-carbon bond formation, and polymerization. ijfmr.comsolubilityofthings.com The ligand bound to the metal center plays a pivotal role in determining the catalyst's performance. ethernet.edu.etnih.gov By altering the ligand structure, researchers can fine-tune the catalyst's reactivity to achieve desired outcomes. ethernet.edu.et

While direct examples detailing the specific use of this compound as a ligand in published catalytic systems are not prevalent in the provided search results, the principles of ligand design strongly suggest its potential in this area. The electron-withdrawing nature of the difluoromethyl group can impact the electron density at the metal center, which in turn affects the catalytic cycle, including steps like oxidative addition and reductive elimination. ijfmr.comunicam.it The steric bulk of the substituent can also influence the coordination sphere of the metal, affecting substrate binding and product release. ethernet.edu.et

The development of novel ligands is a continuous effort in the field of homogeneous catalysis to improve efficiency, selectivity, and catalyst stability. unicam.itdspaces.org Given the established importance of isoquinoline-based ligands and the unique properties of the difluoromethyl group, this compound represents a promising candidate for the development of new and improved organometallic catalysts. nih.govfrontiersin.org

Precursors for Functional Organic Materials (excluding specific material properties or performance data)

This compound and its derivatives serve as important precursors in the synthesis of functional organic materials. nih.gov These materials are integral to the development of various organic electronic devices. researchgate.net The incorporation of the difluoromethyl-isoquinoline moiety can influence the molecular packing and electronic characteristics of the final material. researchgate.net

The synthesis of advanced materials, such as those used in organic light-emitting diodes (OLEDs) and other electronic components, often relies on the use of specialized building blocks. Isoquinoline-containing compounds are recognized for their potential in material science. nih.gov For example, fluorinated isoquinolines are of interest for their light-emitting properties. researchgate.net The synthesis of such materials often involves the strategic construction of complex organic molecules from simpler precursors. u-tokyo.ac.jp

While the provided information does not detail the specific properties or performance of materials derived from this compound, it highlights its role as a foundational component. The synthesis of semiconducting polymers and other composite materials can utilize such building blocks. chemscene.com The development of new functional materials is an active area of research, with a focus on designing molecules with specific electronic and physical properties. u-tokyo.ac.jp The use of fluorinated heterocyclic compounds like this compound is a key strategy in this endeavor. cas.cn

Applications in Agrochemical and Veterinary Chemical Research (focus on synthesis and structural incorporation, not efficacy or safety)

In the fields of agrochemical and veterinary chemical research, the synthesis of novel bioactive molecules is a primary focus. ccspublishing.org.cnnih.gov The incorporation of fluorine-containing groups, such as the difluoromethyl group, into heterocyclic structures is a common strategy to enhance the biological activity of molecules. ccspublishing.org.cnacs.org this compound serves as a valuable scaffold for the synthesis of new compounds with potential applications in these areas. nih.gov

The isoquinoline core is present in many biologically active compounds. nih.govwikipedia.org The introduction of a difluoromethyl group can significantly alter a molecule's properties, including its metabolic stability and lipophilicity, which are important considerations in the design of new agrochemicals and veterinary drugs. acs.org

Research in this area often involves the development of synthetic routes to create libraries of related compounds for biological screening. For example, synthetic methods have been developed for the preparation of trifluoromethylated ring-fused isoquinolines from 5-acylated N-fluoroalkyl-1,2,3-triazoles. nih.gov Such synthetic strategies allow for the structural diversification of the isoquinoline core. The development of quinoline (B57606) and isoquinoline derivatives for potential agrochemical use is an active area of research. researchgate.net

The focus of this section is on the synthetic utility of this compound and related structures in generating new chemical entities for agrochemical and veterinary research, rather than on their biological efficacy or safety profiles. The ability to synthetically modify the isoquinoline structure is crucial for exploring the structure-activity relationships of new compounds. nih.gov

Future Research Directions and Overcoming Synthetic Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

Traditional methods for constructing isoquinoline (B145761) frameworks, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions, multi-step procedures, and pre-functionalized starting materials, leading to significant chemical waste. niscpr.res.inajgreenchem.com Future research is increasingly directed towards greener, more efficient synthetic strategies.

A promising approach is the utilization of transition-metal-catalyzed C-H activation, which allows for the direct formation of the isoquinoline core without the need for pre-activated substrates like o-halobenzimines. niscpr.res.in For instance, ruthenium-catalyzed reactions in biodegradable solvents like polyethylene (B3416737) glycol (PEG-400) have been shown to produce isoquinoline derivatives with high atom economy and a recyclable catalytic system. niscpr.res.inajgreenchem.com

Furthermore, metal-free synthetic routes are gaining prominence. Visible-light-promoted radical difluoromethylation and cyclization represents a powerful, environmentally benign strategy. researchgate.net These reactions can be conducted under mild conditions, often using air as a sustainable oxidant, thereby avoiding costly and toxic metal catalysts and additives. researchgate.net Developing protocols that use readily available and inexpensive difluoromethyl sources, such as sodium difluoromethanesulfinate (HCF2SO2Na), is key to enhancing the sustainability of these processes. researchgate.net

Key research goals in this area include:

Expanding the scope of C-H activation to include a wider range of substrates for 5-(difluoromethyl)isoquinoline synthesis.

Designing novel photocatalytic systems that operate with higher quantum efficiency and broader substrate compatibility.

Investigating solvent-free reaction conditions or employing benign, recyclable solvents to minimize environmental impact. ajgreenchem.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electronic influence of the difluoromethyl group can be harnessed to explore novel reactivity patterns in the isoquinoline scaffold. Radical cascade reactions have emerged as a powerful tool for assembling complex polycyclic frameworks from relatively simple precursors in a single step. acs.orgresearchgate.net

Recent studies have demonstrated the synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones through a radical cascade cyclization of N-methacryloyl-2-arylbenzoimidazoles with α,α-difluoroarylacetic acids. acs.orgresearchgate.net This base- and metal-free method showcases excellent functional group tolerance and efficiency. researchgate.net Similarly, visible-light-driven radical difluoromethylation of isocyanides provides access to a variety of difluoromethylated phenanthridines and isoquinolines under mild conditions. acs.org

Future research should focus on:

Tandem Reactions: Designing one-pot, multi-component reactions that combine the introduction of the difluoromethyl group with the construction of the isoquinoline core and subsequent functionalization.

Exploiting Ketenimine Intermediates: The transformation of N-fluoroalkyl-1,2,3-triazoles into ketenimines, which then cyclize to form 1-fluoroalkylisoquinolines, is a novel strategy. rsc.orgrsc.org Further exploration of these reactive intermediates could lead to unprecedented molecular architectures.

Post-Synthetic Modification: Investigating the reactivity of the fluorine atoms on the difluoromethyl group itself, or using the group to direct further substitutions on the aromatic rings through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. rsc.org

Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Insight

A deeper understanding of the structure, reactivity, and electronic properties of this compound derivatives is essential for rational design and optimization. The integration of advanced analytical and computational tools is crucial for achieving this insight.

Computational Methodologies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable for studying these molecules. nih.govresearchgate.net Computational studies can:

Elucidate reaction mechanisms, such as the pathways of radical cascade cyclizations. acs.org

Predict molecular geometries, vibrational frequencies, and thermodynamic parameters. researchgate.net

Analyze frontier molecular orbitals (FMOs) and global reactivity parameters to understand the influence of the difluoromethyl group on the molecule's electronic behavior and reactivity. nih.gov

Screen for potential applications by calculating properties like nonlinear optical (NLO) responses. nih.gov

Advanced Spectroscopic Techniques: While standard NMR and mass spectrometry are vital for structural confirmation, more advanced techniques can provide nuanced information. acs.orgresearchgate.net

Solid-State Spectroscopy: Techniques like solid-state linear-dichroic infrared (IR-LD) spectroscopy can determine the stereochemistry and orientation of molecules in the solid phase. researchgate.net

Time-Resolved Fluorescence: For applications in materials science, time-resolved fluorescence spectroscopy can probe the mechanisms of emission and quenching, providing critical data for the design of fluorescent sensors or emissive materials. monash.edu

Chemometrics: The use of chemometric data processing with near-infrared (NIR) spectroscopy can help analyze complex mixtures and overlapping vibrational bands, which is valuable for in-situ reaction monitoring and quality control in industrial processes. spectroscopyonline.com

Future work will benefit from a synergistic approach where computational predictions guide synthetic efforts, and advanced spectroscopic analysis validates the theoretical models and provides detailed characterization of the resulting compounds.

Expanding the Scope of Non-Biological Applications for this compound Scaffolds

While much of the focus on fluorinated heterocycles is driven by pharmaceutical research, the unique properties of this compound derivatives make them attractive candidates for various non-biological applications, particularly in materials science and agrochemistry.

Materials Science: The strong electron-withdrawing nature of the difluoromethyl group can significantly influence the optoelectronic properties of the isoquinoline scaffold. Research has shown that introducing trifluoromethyl groups (a close analogue) into 1-phenylisoquinoline (B189431) (piq) ligands can fine-tune the emission colors of iridium(III) complexes used in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). bohrium.com This suggests that this compound could be a valuable building block for creating novel phosphorescent emitters, particularly for deep-red and near-infrared (NIR) applications. bohrium.com Furthermore, computational studies have predicted that isoquinoline-based chromophores could possess significant second-order nonlinear optical (NLO) properties, making them relevant for applications in photonics and telecommunications. nih.gov

Agrochemicals: The introduction of fluorinated groups is a well-established strategy in the design of modern pesticides. acs.org The difluoromethyl group can enhance the efficacy, metabolic stability, and bioavailability of active ingredients. Difluoromethyl-containing pyrazole (B372694) and strobilurin derivatives have shown potent and broad-spectrum fungicidal activity. acs.org Therefore, this compound represents a promising scaffold for the development of new fungicides, herbicides, or insecticides. a2bchem.com

Future research should systematically explore the synthesis of this compound-based polymers, dyes, and ligands to fully assess their potential in these advanced applications.

Scalability Considerations and Industrial Relevance of Synthetic Routes

For any synthetic methodology to be truly impactful, it must be scalable, cost-effective, and safe for large-scale production. Many novel synthetic methods developed in academic labs face significant challenges when transitioning to an industrial setting.

A key future direction is the development of synthetic routes that are inherently scalable. For instance, visible-light-mediated difluoromethylation/cyclization reactions have been successfully implemented in continuous flow reactors. dntb.gov.ua Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing.

Strategies that are "practical, scalable, and high yielding" are of utmost importance. researchgate.net This includes methods that can be performed on a gram scale without a significant drop in yield or selectivity. researchgate.net The use of operationally simple, metal-free protocols that employ inexpensive and readily available reagents is crucial for industrial viability. researchgate.netdntb.gov.ua

Future research must prioritize:

The optimization of reaction conditions for large-scale synthesis.

The development of robust purification methods suitable for industrial production.

A thorough cost-benefit analysis of new synthetic routes compared to existing technologies.

Collaboration between academic researchers and industrial chemists to bridge the gap between discovery and application.

By focusing on these areas, the scientific community can unlock the full potential of this compound, paving the way for its use in a new generation of advanced materials and technologies.

Q & A

Q. How to ensure reproducibility in fluorinated isoquinoline research amid variable synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten